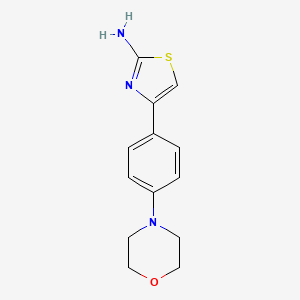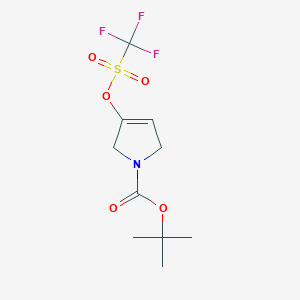
2-Hydroxypyrimidine-5-sulfonic acid
Overview
Description
2-Hydroxypyrimidine-5-sulfonic acid is a heterocyclic compound that contains both a pyrimidine ring and a sulfonic acid group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Hydroxy-pyrimidine-5-sulfonic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 2-Hydroxy-pyrimidine-5-sulfonic acid may interact with its targets in a way that modulates various biological processes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a wide range of biological activities . This suggests that 2-Hydroxy-pyrimidine-5-sulfonic acid may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that 2-hydroxy-pyrimidine-5-sulfonic acid may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-pyrimidine-5-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism. The interaction between 2-Hydroxy-pyrimidine-5-sulfonic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, which can influence the levels of uric acid in the body . Additionally, this compound can bind to organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9), affecting their functions .
Cellular Effects
2-Hydroxy-pyrimidine-5-sulfonic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to up-regulate the expression of OAT1 and down-regulate GLUT9, which can impact the transport of organic anions and glucose within cells . These changes can alter cellular metabolism and affect overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-pyrimidine-5-sulfonic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to xanthine oxidase, inhibiting its activity and reducing the production of uric acid . This inhibition is crucial for its potential therapeutic applications in conditions like hyperuricemia. Additionally, the compound’s interaction with OAT1 and GLUT9 modulates their transport activities, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-pyrimidine-5-sulfonic acid vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit xanthine oxidase and modulate transporter activities without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
2-Hydroxy-pyrimidine-5-sulfonic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and transporters like OAT1 and GLUT9 . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in purine metabolism and its impact on uric acid production are particularly noteworthy.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-pyrimidine-5-sulfonic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with OAT1 and GLUT9 plays a crucial role in its localization and accumulation . These transporters facilitate the movement of the compound across cellular membranes, affecting its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Hydroxy-pyrimidine-5-sulfonic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyrimidine-5-sulfonic acid typically involves the sulfonation of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated pyrimidine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated pyrimidines.
Scientific Research Applications
2-Hydroxypyrimidine-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxypyrimidine-5-sulfonic acid can be compared with other similar compounds, such as:
2-Hydroxy-pyrimidine: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
Pyrimidine-5-sulfonic acid: Lacks the hydroxyl group, which affects its solubility and interaction with other molecules.
2-Hydroxy-4-methoxy-benzophenone-5-sulfonic acid: Contains a benzophenone moiety, leading to different applications and biological activities.
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIKTWQMCFMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733456 | |
| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40828-51-1 | |
| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)






![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
